2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide
Description
2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and a pyridine ring. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
Properties
IUPAC Name |
2,4-dichloro-N-(5-chloropyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-7-1-3-10(9(14)5-7)19(17,18)16-11-4-2-8(13)6-15-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJLVXHVWCNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 5-chloro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: Employed in the development of agrochemicals, such as herbicides and insecticides.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in antibacterial or antifungal effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the pyridine ring, making it less versatile in biological applications.
5-Chloro-2-aminopyridine: Lacks the sulfonamide group, limiting its use in medicinal chemistry.
N-(2-Chloropyridin-3-yl)-2,4-dichlorobenzenesulfonamide: Similar structure but different substitution pattern, affecting its reactivity and biological activity.
Uniqueness
2,4-dichloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the chlorinated pyridine ring. This combination enhances its reactivity and allows for diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound’s ability to undergo multiple types of chemical reactions further adds to its versatility and utility in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
